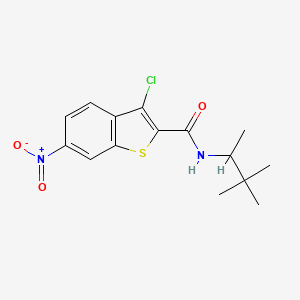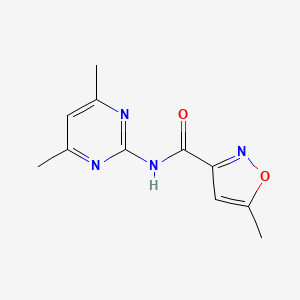
1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylacetyl)piperazine
Vue d'ensemble
Description
1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylacetyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. TFMPP has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act primarily as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. TFMPP has also been found to modulate dopamine receptors, although the extent of this effect is not well characterized.
Biochemical and Physiological Effects
TFMPP has a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. TFMPP has also been found to affect the activity of various ion channels, including calcium and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a potent and selective agonist at serotonin receptors, which makes it a valuable tool for investigating various neurological processes. TFMPP is also relatively stable and can be easily synthesized, which makes it a cost-effective option for researchers.
However, there are also limitations to the use of TFMPP in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, TFMPP has been found to have off-target effects at higher concentrations, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving TFMPP. One area of interest is the role of TFMPP in addiction and substance abuse. TFMPP has been found to modulate dopamine and serotonin receptors, which are involved in reward processing and addiction. Investigating the effects of TFMPP on addiction-related behaviors could provide valuable insights into the underlying mechanisms of addiction.
Another potential future direction is the use of TFMPP in the treatment of mood disorders. TFMPP has been found to modulate serotonin receptors, which are involved in mood regulation. Investigating the effects of TFMPP on mood-related behaviors could provide valuable insights into the underlying mechanisms of mood disorders.
Conclusion
TFMPP is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes. While there are limitations to its use in lab experiments, TFMPP has several advantages, including its potency and selectivity. There are several potential future directions for research involving TFMPP, including investigating its role in addiction and substance abuse and its potential use in the treatment of mood disorders.
Applications De Recherche Scientifique
TFMPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. These effects make it a valuable tool for investigating various neurological processes, including learning and memory, addiction, and mood regulation.
Propriétés
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-14(11-12-3-2-10-21-12)16-5-7-17(8-6-16)15(19)13-4-1-9-20-13/h2-3,10,13H,1,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVCEOGGKIFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)

![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)